Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

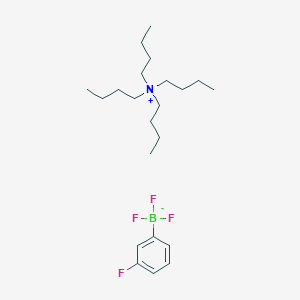

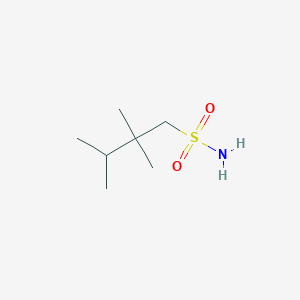

Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is a chemical compound with the CAS Number: 2514705-54-3 and a linear formula of C22H40BF4N . It has a molecular weight of 405.37 . The IUPAC name for this compound is tetrabutylammonium trifluoro(3-fluorophenyl)borate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications

Application in Hydride Abstraction and Silicenium Ion Formation

- The compound "Trityl tetrakis [bis(3,5-trifluoromethyl)phenyl]borate, Ph 3 C + B[3,5-(CF 3 ) 2 C 6 H 3 ] 4 -" demonstrates the ability to abstract hydride from hydridosilanes, leading to the formation of Ph 3 CH. In weakly coordinating solvents like CH 2 Cl 2, this results in near-quantitative conversion of a trialkylsilane to fluorosilane. In more strongly coordinating solvents, such as butyronitrile, a nitrile-stabilized silicenium ion is formed, showcasing the compound's reactivity in different solvent environments (Bahr & Boudjouk, 1993).

Use in Reduction of Amino Acids

- In the context of synthesizing 4-hydroxylated α-amino acids, the compound's derivatives have been employed in the reduction of 4-oxo α-amino acids to yield γ-substituted α-aminobutano-4-lactones. This demonstrates its utility in selective organic transformations, relevant for the synthesis of complex amino acids like clavalanine and erythro-4-hydroxyornithine (Jackson et al., 1994).

Synthesis and Lipophilicity Studies

- The synthesis of various tetraarylborate ions with a large number of trifluoromethyl groups, including compounds similar to Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, highlights their solubility in halocarbon solvents and their stability under certain conditions. This is crucial for understanding their behavior in different chemical environments and their potential applications in industrial chemistry (Fujiki et al., 1992).

Applications in Solvent Extraction and Catalysis

- This compound, and similar compounds have been shown to be highly lipophilic, insoluble in water, and stable against acids and oxidants. This makes them valuable as solvent-extraction agents for cations and potentially useful in catalytic processes (Nishida et al., 1984).

Safety and Hazards

The safety information available indicates that Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZJDQYJSRMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)

![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)

![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)

![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)